molecular formula C11H7ClF3N B1352905 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-92-6

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B1352905
CAS No.: 383137-92-6
M. Wt: 245.63 g/mol
InChI Key: QEYGWTNMONJLST-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is a halogenated pyrrole derivative characterized by a chloro-substituted phenyl ring at the 4-position and a trifluoromethyl group at the 3-position. Pyrrole derivatives are widely studied for their synthetic versatility and pharmacological activities, including cytotoxicity, anti-inflammatory effects, and kinase inhibition .

The compound is a key intermediate in the synthesis of Sorafenib Tosylate (CAS 475207-59-1), a multikinase inhibitor used in cancer therapy. Sorafenib Tosylate includes the 4-chloro-3-(trifluoromethyl)phenyl moiety linked to a urea group, demonstrating the structural adaptability of this pyrrole derivative .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGWTNMONJLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrrolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, demonstrate antimicrobial properties. Studies have shown moderate to good efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications to the chlorophenyl group can enhance antimicrobial potency, guiding future drug design efforts .

Anticancer Properties

The compound's analogs have been investigated for their anticancer potential. In vitro studies have shown significant cytotoxic effects against human tumor cell lines, such as breast and renal cancers. Mechanistically, these compounds often induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Neuroprotective Effects

Certain studies suggest that similar pyrrole compounds exhibit neuroprotective properties. These effects may arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, positioning them as candidates for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Evaluation

A series of pyrrole derivatives were synthesized and tested for activity against Mycobacterium tuberculosis and other bacterial strains. The results indicated that structural modifications significantly influence antimicrobial potency, emphasizing the importance of SAR in drug development.

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that specific modifications to the trifluoromethyl group enhanced cytotoxicity. This finding prompts further investigation into the mechanisms of action and potential development of new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole with analogous compounds, emphasizing substituent effects on biological activity:

Compound Name Substituents on Phenyl Ring Additional Functional Groups CAS Number Key Applications/Activities References
This compound 4-Cl, 3-CF₃ None - Intermediate for Sorafenib Tosylate
1-(4-Chlorophenyl)-1H-pyrrole 4-Cl None - General research applications
1-[2-Methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole 2-CH₃, 3-CF₃ None - Undisclosed (commercial availability)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-carbazol-3-yl)urea 4-Cl, 3-CF₃ Urea-linked carbazole-pyrazole 2379727-88-3 TNF-α agonist activity
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 3-Cl (sulfanyl bridge) Aldehyde oxime - Crystallographic studies

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates . For example, Sorafenib Tosylate leverages the 4-chloro-3-CF₃-phenyl group for kinase binding, while the urea linker enables interactions with downstream targets .

Role of Functional Group Additions :

  • Urea derivatives (e.g., the TNF-α agonist in ) exhibit distinct biological profiles compared to the parent pyrrole. The urea moiety facilitates hydrogen bonding with proteins like TNF-α, enabling immune modulation.
  • Sulfanyl and oxime groups (e.g., in ) introduce redox-active sites, which may influence cytotoxicity or metal-binding properties.

Positional Isomerism :

  • Moving the chloro group from the 4-position (as in the target compound) to the 3-position (e.g., 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, CAS 32570-14-2) disrupts molecular symmetry, affecting receptor binding .

Pharmacological and Industrial Relevance

  • Anticancer Applications : The trifluoromethyl-chlorophenyl motif is critical in kinase inhibitors like Sorafenib Tosylate, which targets RAF and VEGF receptors .
  • Immunomodulation: Urea-linked derivatives (e.g., ) demonstrate TNF-α agonism, highlighting the scaffold’s adaptability in inflammatory disease research.
  • Agrochemical Potential: Analogues with sulfanyl groups (e.g., ) may serve as precursors for herbicides or fungicides due to their electrophilic reactivity.

Biological Activity

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chloro group and a trifluoromethyl group on the phenyl ring. This unique structure enhances its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes through strong hydrogen bonds and hydrophobic interactions. This interaction can modulate biological pathways, leading to the inhibition of specific enzymes involved in disease processes .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives demonstrate effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that pyrrole derivatives can induce apoptosis in cancer cell lines by activating apoptotic pathways, as indicated by the cleavage of PARP and caspase-3 . The structural modifications in the pyrrole ring may enhance its efficacy as an anticancer agent.

Data Table: Biological Activity Overview

Activity Type Compound Target Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialThis compoundStaphylococcus aureus3.12 - 12.5 μg/mL
AnticancerThis compoundH146 xenograft tumorsIC50 not specified

Case Study 1: Antimicrobial Efficacy

In a comparative study, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus , indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Apoptosis Induction in Cancer Cells

Another study focused on the compound's ability to induce apoptosis in cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis in H146 cells, suggesting its potential as a therapeutic agent in oncology .

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